molecular formula C9H11NO2 B1617049 3-(2-Methyl-1,3-dioxolan-2-yl)pyridine CAS No. 55676-25-0

3-(2-Methyl-1,3-dioxolan-2-yl)pyridine

Cat. No.: B1617049
CAS No.: 55676-25-0
M. Wt: 165.19 g/mol
InChI Key: XJECXYQSNJXBEA-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-dioxolan-2-yl)pyridine is a bicyclic pyridine derivative characterized by a 1,3-dioxolane ring fused to the pyridine core at the 2-methyl position. This compound is widely employed as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of αvβ3 integrin antagonists for osteoporosis treatment . Its 1,3-dioxolane moiety serves as a protective group for ketones or aldehydes during multi-step syntheses, enabling selective reactivity in subsequent transformations. The compound’s molecular formula is C₉H₁₁NO₂ (average molecular weight: 165.19 g/mol), with a monoisotopic mass of 165.0790 g/mol.

Properties

CAS No.

55676-25-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(2-methyl-1,3-dioxolan-2-yl)pyridine

InChI

InChI=1S/C9H11NO2/c1-9(11-5-6-12-9)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3

InChI Key

XJECXYQSNJXBEA-UHFFFAOYSA-N

SMILES

CC1(OCCO1)C2=CN=CC=C2

Canonical SMILES

CC1(OCCO1)C2=CN=CC=C2

Other CAS No.

55676-25-0

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyridine Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
3-(2-Methyl-1,3-dioxolan-2-yl)pyridine 2-Methyl-1,3-dioxolane at C3 C₉H₁₁NO₂ 165.19 Precursor for αvβ3 antagonists
2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine Bromine at C2, dioxolane at C6 C₉H₁₀BrNO₂ 244.09 Cross-coupling intermediate
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine Bromine at C2, dioxolane at C5 C₉H₁₀BrNO₂ 244.09 Pharmaceutical intermediate
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine Methoxy at C3, dioxolane at C5 C₁₀H₁₃NO₃ 195.21 Solubility modulation in drug design
1-Benzyl-1,2,3,6-tetrahydro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine Benzyl and tetrahydro modifications C₁₇H₂₁NO₂ 271.35 Neuropharmacological studies
2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine Hydrazine at C2, dioxolane at C4 C₉H₁₂N₃O₂ 194.21 Chelation/heterocycle synthesis

Key Structural Insights :

  • Brominated Derivatives : Bromine substitution enhances electrophilic reactivity, enabling Suzuki or Ullmann couplings for aryl-aryl bond formation .
  • Methoxy Derivatives : Methoxy groups improve aqueous solubility and influence electronic distribution, altering binding affinity in receptor-targeted molecules .

Comparative Analysis :

  • The parent compound’s synthesis emphasizes protective group strategies, while brominated derivatives leverage halogen-directed coupling reactions.
  • Ketalization (e.g., with ethylene glycol) is a common method to introduce the 1,3-dioxolane group, as seen in complex heterocycles .

Pharmacological and Industrial Relevance

  • This compound : Critical for synthesizing αvβ3 antagonists (e.g., compound JH-5-4), which inhibit bone resorption .
  • 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine : Global production capacity reached 12.3 metric tons in 2024, driven by demand for agrochemical intermediates .

Physicochemical Properties

  • Hydrophobicity: The 1,3-dioxolane ring increases logP values compared to non-cyclic ethers (e.g., 3-methoxy derivatives), enhancing membrane permeability.
  • Stability : Dioxolane-protected derivatives exhibit improved stability under acidic conditions compared to aldehyde precursors, enabling robust synthetic workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve scalable and cost-effective routes such as aldol condensation followed by protection of the ketone group using ethylene glycol and a catalyst like hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Oxidation can be achieved using agents like potassium permanganate or osmium tetroxide.
  • Reduction: Reduction reactions can be performed using reagents such as lithium aluminium hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in dichloromethane.
  • Reduction: Lithium aluminium hydride in ether or sodium borohydride in methanol.
  • Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridine derivatives.

Scientific Research Applications

This compound has applications in several scientific research areas:

  • Chemistry: It is used as a building block in organic synthesis for preparing more complex molecules.
  • Biology: It is investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
  • Medicine: It is explored for its pharmacological properties and potential therapeutic applications.
  • Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, through its pyridine ring and dioxolane moiety. These interactions can modulate biological pathways and result in various pharmacological effects.

Biological Activity

Antidiabetic Activity

Research indicates that this compound plays a significant role in synthesizing metabolites that exhibit antidiabetic properties. Pioglitazone, a thiazolidinedione class drug, is known for its insulin-sensitizing effects. The metabolites formed from this compound are believed to contribute to these effects by enhancing glucose uptake and improving insulin sensitivity. While specific mechanisms for this compound are still under investigation, it is hypothesized that the dioxolane structure may enhance binding affinity to peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism. This mechanism aligns with findings from studies on similar compounds that demonstrate improved biological activity through structural modifications.

Data Table: Properties

IUPAC Name 2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
InChI InChI=1S/C10H13NO2/c1-8-3-4-9(7-11-8)10(2)12-5-6-13-10/h3-4,7H,5-6H2,1-2H3
InChI Key ILYJYEOMKPXGLD-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C=C1)C2(OCCO2)C
Molecular Formula C10H13NO2
DSSTOX Substance ID DTXSID70400694
Molecular Weight 179.22 g/mol
CAS No. 184766-45-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Record name 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Methyl-1,3-dioxolan-2-yl)pyridine and its derivatives?

  • Methodological Answer : The compound is synthesized via multi-step routes involving:
  • Stille cross-coupling : Reacting 6-tributylstannyl-2-(2-methyl-1,3-dioxolan-2-yl)pyridine with aryl halides, followed by deprotection and condensation steps .
  • Protection/deprotection strategies : Using intermediates like 6-bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine, prepared via literature procedures involving dioxolane-protected ketones .
  • Palladium-catalyzed coupling : For functionalization at the pyridine ring, e.g., in the synthesis of organometallic complexes .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : For confirming the dioxolane ring (δ ~4.0–5.0 ppm for methylene protons) and pyridine substituents .
  • Mass Spectrometry (EI-MS) : To verify molecular weight and fragmentation patterns, e.g., m/z 192 (base peak) observed in related dioxolane derivatives .
  • X-ray Crystallography : For resolving ambiguities in regiochemistry or stereochemistry, particularly in coordination complexes .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for dioxolane-containing pyridine analogs?

  • Methodological Answer : Discrepancies in activity (e.g., mGluR5 antagonism vs. NMDA effects) can arise from structural variations. Strategies include:
  • Comparative SAR studies : Testing analogs like MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) to isolate the role of the dioxolane group .
  • Computational docking : Modeling interactions with target receptors (e.g., mGluR5) to identify steric/electronic contributions .
  • In vitro assays : Using calcium flux or radioligand binding to validate selectivity .

Q. What experimental design considerations are critical for optimizing the synthesis of this compound derivatives?

  • Methodological Answer : Key factors:
  • Protecting group stability : The dioxolane group may hydrolyze under acidic conditions; monitor via TLC or in situ FT-IR .
  • Catalyst selection : Palladium(II) acetate vs. copper(I) iodide for cross-coupling efficiency .
  • Solvent effects : Use anhydrous DMF or THF to prevent side reactions during Stille couplings .

Q. How can computational modeling enhance the study of this compound’s reactivity?

  • Methodological Answer :
  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination) by analyzing frontier molecular orbitals .
  • Molecular dynamics simulations : Study conformational flexibility of the dioxolane ring in solution .
  • Crystal structure prediction : Compare computed vs. experimental XRD data to validate packing interactions .

Q. What mechanistic insights explain the role of the dioxolane group in directing pyridine functionalization?

  • Methodological Answer : The dioxolane moiety:
  • Acts as an electron-donating group : Stabilizes transition states in electrophilic aromatic substitution, favoring para/ortho positions .
  • Serves as a protecting group : Shields ketones during multi-step syntheses, later removed via acid hydrolysis .
  • Influences steric hindrance : Affects catalyst accessibility in cross-coupling reactions .

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